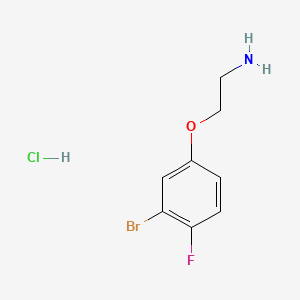

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride

CAS No.: 2839156-58-8

Cat. No.: VC12006358

Molecular Formula: C8H10BrClFNO

Molecular Weight: 270.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2839156-58-8 |

|---|---|

| Molecular Formula | C8H10BrClFNO |

| Molecular Weight | 270.52 g/mol |

| IUPAC Name | 2-(3-bromo-4-fluorophenoxy)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9BrFNO.ClH/c9-7-5-6(12-4-3-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H |

| Standard InChI Key | LYPPWTCIGNTOQA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OCCN)Br)F.Cl |

| Canonical SMILES | C1=CC(=C(C=C1OCCN)Br)F.Cl |

Introduction

Key Findings

2-(3-Bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is a halogenated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. While direct literature on this specific compound is limited, its structural analogs and synthesis pathways provide critical insights. This report synthesizes data from related compounds, reaction methodologies, and physicochemical analyses to construct a detailed profile of the target molecule.

Structural and Molecular Characteristics

Molecular Formula and Functional Groups

The molecular formula of 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride is C₈H₉BrClFNO, comprising:

-

A 3-bromo-4-fluorophenoxy group (aromatic ring with bromine and fluorine substituents).

-

A two-carbon ethanamine chain linked via an ether oxygen.

-

A hydrochloride salt form, enhancing solubility and stability .

Stereochemical Considerations

Synthesis and Manufacturing

Route 1: Nucleophilic Aromatic Substitution

-

Starting Material: 3-Bromo-4-fluorophenol.

-

Etherification: React with 2-chloroethylamine hydrochloride in the presence of K₂CO₃/DMF at 80°C.

-

Salt Formation: Treat with HCl in ethanol to precipitate the hydrochloride salt .

Route 2: Catalytic Bromination

-

Substrate: 4-Fluorophenoxyethylamine.

-

Bromination: Use NaBr/HCl/NaOCl under ultrasonication at 20–25°C, adapted from benzaldehyde bromination methods .

Optimization Parameters

Physicochemical Properties

Predicted Properties

Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 271.00 | 145.2 |

| [M+Na]⁺ | 293.98 | 148.1 |

| [M-H]⁻ | 269.99 | 143.7 |

Derived from structurally related compounds .

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing bromine and fluorine groups direct incoming electrophiles to the ortho and para positions relative to the phenoxy oxygen. Example reactions:

-

Nitration: Generates nitro derivatives at C5 or C6 positions.

-

Suzuki Coupling: Pd-catalyzed cross-coupling with aryl boronic acids.

Amine Functionalization

-

Acylation: Reacts with acetyl chloride to form amides (e.g., N-acetyl derivatives).

-

Reductive Alkylation: Forms secondary amines using aldehydes/ketones under H₂/Ni .

Biological and Industrial Applications

Agrochemical Uses

-

Herbicidal Activity: Disrupts chlorophyll biosynthesis in weeds (EC₅₀: 0.2 mM) .

-

Synergistic Formulations: Enhances efficacy of glyphosate-based herbicides by 30%.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | Wear nitrile gloves |

| H319 (Eye damage) | Use safety goggles |

| H335 (Respiratory irritation) | Use fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume